molecular formula C22H30ClN6O6PS2 B3340178 Rp-8-pCPT-cGMPS CAS No. 276696-61-8

Rp-8-pCPT-cGMPS

Cat. No.: B3340178
CAS No.: 276696-61-8
M. Wt: 605.1 g/mol
InChI Key: KVOYZBYGWGWWTD-OZOPYAHTSA-N
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Description

Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate, commonly known as Rp-8-pCPT-cGMPS, is a synthetic analogue of cyclic guanosine monophosphate. It is designed to inhibit cyclic guanosine monophosphate-dependent protein kinases. The compound is characterized by the substitution of the hydrogen atom at position 8 of the guanine base with a lipophilic 4-chlorophenylthio group and the replacement of one of the exocyclic oxygen atoms of the cyclic phosphate moiety with sulfur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rp-8-pCPT-cGMPS involves multiple steps, starting with the modification of guanosine. The key steps include:

    Introduction of the 4-chlorophenylthio group: This is achieved through a nucleophilic substitution reaction where the hydrogen atom at position 8 of the guanine base is replaced by the 4-chlorophenylthio group.

    Formation of the cyclic monophosphate: The cyclic monophosphate moiety is formed by cyclization of the phosphate group.

    Sulfur substitution: One of the exocyclic oxygen atoms of the cyclic phosphate is replaced by sulfur to form the monophosphorothioate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically crystallized or lyophilized as a sodium salt for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Rp-8-pCPT-cGMPS primarily undergoes substitution reactions due to the presence of the 4-chlorophenylthio group and the cyclic monophosphorothioate moiety. The compound is resistant to oxidation and reduction under physiological conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Cyclization: Cyclization of the phosphate group is achieved using phosphorylating agents under controlled pH and temperature conditions.

Major Products

The major products formed from the reactions of this compound include various substituted derivatives where the 4-chlorophenylthio group or the monophosphorothioate moiety is modified .

Mechanism of Action

Rp-8-pCPT-cGMPS exerts its effects by competitively inhibiting cyclic guanosine monophosphate-dependent protein kinases. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by cyclic guanosine monophosphate, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Rp-8-Br-PET-cGMPS: Another cyclic guanosine monophosphate analogue with a bromine atom at position 8 and a phenylethylthio group.

    8-pCPT-cGMP: A cyclic guanosine monophosphate analogue with a 4-chlorophenylthio group but without the monophosphorothioate modification.

Uniqueness

Rp-8-pCPT-cGMPS is unique due to its high lipophilicity and membrane permeability, which allows it to effectively inhibit cyclic guanosine monophosphate-dependent protein kinases in intact cells. Additionally, its resistance to cyclic nucleotide-dependent phosphodiesterases ensures metabolic stability, making it a valuable tool in research .

Properties

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOYZBYGWGWWTD-OZOPYAHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN6O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432128
Record name Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276696-61-8
Record name Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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